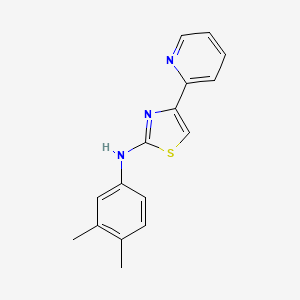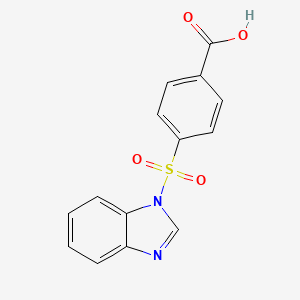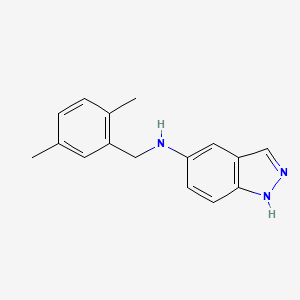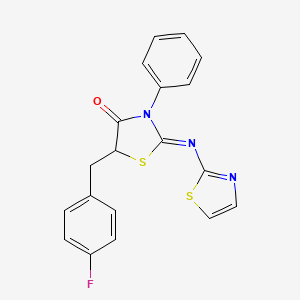![molecular formula C16H19F3N4O2 B5784680 N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. TAK-659 has been shown to inhibit the activity of the protein kinase BTK, which plays a crucial role in the survival and proliferation of cancer cells.
Mecanismo De Acción
N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide inhibits the activity of BTK by binding to the active site of the enzyme. This prevents the enzyme from phosphorylating downstream targets, which are crucial for the survival and proliferation of cancer cells. Inhibition of BTK activity leads to the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including B-cell lymphomas and leukemias. In vivo studies have shown that this compound inhibits tumor growth in mouse models of cancer. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low clearance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is its potency and selectivity for BTK inhibition. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its potential for off-target effects. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide. One potential direction is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another potential direction is the evaluation of this compound in other types of cancer, such as solid tumors. Further studies are also needed to evaluate the safety and efficacy of this compound in clinical trials, and to identify potential biomarkers that can be used to predict response to treatment.
Métodos De Síntesis
N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2-(trifluoromethyl)-1H-benzimidazole with ethyl chloroacetate to form 2-(trifluoromethyl)-1H-benzimidazole-1-yl) ethyl acetate. This intermediate is then reacted with morpholine to form this compound. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. BTK is a key protein kinase that is involved in the survival and proliferation of cancer cells. Inhibition of BTK activity has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been shown to be a potent and selective inhibitor of BTK activity, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c17-16(18,19)15-21-12-3-1-2-4-13(12)23(15)11-14(24)20-5-6-22-7-9-25-10-8-22/h1-4H,5-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEDIHTXKBCZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)



![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)
![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)

